N-(1-cyanocyclohexyl)-2-[(2-cyclopropyl-1,3-benzothiazol-6-yl)amino]-N-methylacetamide
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Overview
Description
N-(1-cyanocyclohexyl)-2-[(2-cyclopropyl-1,3-benzothiazol-6-yl)amino]-N-methylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyanocyclohexyl group, a cyclopropyl-benzothiazole moiety, and a methylacetamide group, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-[(2-cyclopropyl-1,3-benzothiazol-6-yl)amino]-N-methylacetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of the Cyanocyclohexyl Group: The cyanocyclohexyl group can be introduced through a nucleophilic substitution reaction, where a cyanide ion displaces a leaving group on a cyclohexyl precursor.
Formation of the Methylacetamide Group: The final step involves the formation of the methylacetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-2-[(2-cyclopropyl-1,3-benzothiazol-6-yl)amino]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce nitrile groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles or electrophiles, often in polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-[(2-cyclopropyl-1,3-benzothiazol-6-yl)amino]-N-methylacetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclohexyl)-2-[(2-cyclopropyl-1,3-benzothiazol-6-yl)amino]-N-ethylacetamide: Similar structure with an ethyl group instead of a methyl group.
N-(1-cyanocyclohexyl)-2-[(2-cyclopropyl-1,3-benzothiazol-6-yl)amino]-N-propylacetamide: Similar structure with a propyl group instead of a methyl group.
Uniqueness
N-(1-cyanocyclohexyl)-2-[(2-cyclopropyl-1,3-benzothiazol-6-yl)amino]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its cyanocyclohexyl group, in particular, may contribute to its unique properties compared to similar compounds.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[(2-cyclopropyl-1,3-benzothiazol-6-yl)amino]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4OS/c1-24(20(13-21)9-3-2-4-10-20)18(25)12-22-15-7-8-16-17(11-15)26-19(23-16)14-5-6-14/h7-8,11,14,22H,2-6,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTXOBUITWSVRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CNC1=CC2=C(C=C1)N=C(S2)C3CC3)C4(CCCCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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